Physicochemical Differentiator: Predicted Lipophilicity vs. Generic Cyanoacetamide Baseline
The predicted partition coefficient (LogP) for 2-cyano-2-ethylpentanamide is 2.34, calculated via a standardized fragment-based method . This value is notably higher than the predicted LogP of 1.29 for the unsubstituted parent compound, 2-cyanoacetamide, indicating a greater lipophilicity driven by the ethyl and propyl side chains on the alpha-carbon. This differentiation in predicted LogP can be crucial for sample preparation, chromatographic method development, and preliminary assessments of membrane permeability.
| Evidence Dimension | Predicted n-Octanol/Water Partition Coefficient (LogP) |
|---|---|
| Target Compound Data | 2.34 |
| Comparator Or Baseline | 2-Cyanoacetamide (unsubstituted parent): 1.29 |
| Quantified Difference | Δ LogP = +1.05 (approx. 11-fold higher predicted partition coefficient) |
| Conditions | Predicted values using a fragment-based algorithm (e.g., ACD/Labs or similar module on LookChem). No experimental LogP data available for direct validation. |
Why This Matters
A significantly higher predicted LogP impacts solubility and chromatographic retention, which are primary considerations in analytical method development and initial biological screening solubility assessments.
